![molecular formula C21H23NO3 B2893169 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1902900-12-2](/img/structure/B2893169.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” is a compound that contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine .
Scientific Research Applications
Synthesis and Activity Studies
Synthesis and Diuretic Activity
Research on closely related biphenyl carboxamide derivatives has shown that these compounds can be synthesized through specific reactions and screened for biological activities, such as diuretic effects. One study detailed the synthesis of a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, identifying compounds with promising diuretic activity in vivo M. Yar, Zaheen Hasan Ansari, 2009.
Antitumor and DNA-Intercalating Agents
Another study synthesized a series of substituted dibenzo[1,4]dioxin-1-carboxamides, evaluating them for antitumor activity. These compounds showed activity against certain leukemia types and suggested a different mechanism of action from classical DNA-intercalating agents, indicating potential use in overcoming drug resistance in cancer treatment H. H. Lee, et al., 1992.
Environmental and Toxicological Research
Toxic Equivalency Factors for Dioxins and PCBs
Research on toxic equivalency factors (TEFs) for dioxins, furans, and polychlorinated biphenyls (PCBs) helps in assessing the risk these compounds pose to humans and wildlife. This establishes a consensus on TEFs, facilitating risk assessment of exposure to these hazardous compounds M. van den Berg, et al., 1998.
Polymers and Materials Science
Polybenzoxazine with Phenylnitrile Group
Research into the synthesis and characteristics of polybenzoxazine polymers with phenylnitrile functional groups has shown improved thermal stability and dynamic mechanical properties. This highlights the potential of such compounds in developing advanced materials with enhanced performance H. Qi, et al., 2009.
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(22-18-10-11-19-20(14-18)25-13-12-24-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18-20H,10-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXKROLHGTZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.